molecular formula C21H16Cl2N4O3S B7834141 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B7834141
M. Wt: 475.3 g/mol
InChI Key: MSHIZVLEYOHYIZ-UHFFFAOYSA-N
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Description

Compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” is a chemical entity with significant potential in various scientific fields. It is known for its unique chemical structure and properties, which make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation, methylation, or sulfonation, to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Catalysts like palladium on carbon, specific reagents like halogens or alkylating agents, and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific functional groups present in compound “this compound” and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Compound A: Known for its similar core structure but different functional groups, leading to distinct chemical and biological properties.

    Compound B: Shares similar functional groups but differs in the core structure, resulting in unique reactivity and applications.

    Compound C: Exhibits similar biological activity but with variations in potency and selectivity.

The uniqueness of compound “this compound” lies in its specific combination of functional groups and core structure, which confer its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3S/c1-11-7-16(17(30-2)8-15(11)23)25-18(28)10-31-21-26-19(14(9-24)20(29)27-21)12-3-5-13(22)6-4-12/h3-8H,10H2,1-2H3,(H,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIZVLEYOHYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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